molecular formula C14H12N2O3S B7842737 6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Cat. No.: B7842737
M. Wt: 288.32 g/mol
InChI Key: WJKMVJKGZROCNH-UHFFFAOYSA-N
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Description

6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is a heterocyclic compound that features both imidazole and thiazole rings. These types of compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the methoxyphenyl group adds to its chemical versatility and potential for interaction with biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid typically involves the formation of the imidazole and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methoxybenzaldehyde with thiosemicarbazide can form the thiazole ring, which can then be fused with an imidazole precursor under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis or the use of catalysts can enhance reaction efficiency and reduce production time. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications.

Chemical Reactions Analysis

Types of Reactions

6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving Lewis acids or bases, depending on the desired substitution.

Major Products

    Oxidation: Formation of 6-(3-Hydroxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid.

    Reduction: Formation of 6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression. The exact pathways depend on the specific biological context and the target molecules involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
  • 6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
  • 6-(3-Methoxyphenyl)-3-ethylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid

Uniqueness

6-(3-Methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its electronic properties and biological activity. This structural feature may enhance its binding affinity to certain biological targets compared to similar compounds.

Properties

IUPAC Name

6-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O3S/c1-8-12(13(17)18)20-14-15-11(7-16(8)14)9-4-3-5-10(6-9)19-2/h3-7H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJKMVJKGZROCNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=CN12)C3=CC(=CC=C3)OC)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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